3-[(Cyclopentyloxy)methyl]phenylboronic acid
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Overview
Description
3-[(Cyclopentyloxy)methyl]phenylboronic acid is an organic compound with the molecular formula C12H17BO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group and a cyclopentyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopentyloxy)methyl]phenylboronic acid typically involves the reaction of phenylboronic acid with cyclopentyloxy methyl halides under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 3-[(Cyclopentyloxy)methyl]phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding boronate esters.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[(Cyclopentyloxy)methyl]phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-[(Cyclopentyloxy)methyl]phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The compound’s interaction with molecular targets, such as enzymes and receptors, can modulate their activity, leading to desired biological effects.
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid
- 3-(Cyclohexyloxy)methylphenylboronic acid
- 3-(Cyclopropylmethoxy)methylphenylboronic acid
Comparison: 3-[(Cyclopentyloxy)methyl]phenylboronic acid is unique due to the presence of the cyclopentyloxy methyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications, such as in the synthesis of sterically hindered molecules or in reactions requiring selective reactivity.
Properties
IUPAC Name |
[3-(cyclopentyloxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c14-13(15)11-5-3-4-10(8-11)9-16-12-6-1-2-7-12/h3-5,8,12,14-15H,1-2,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTSCTYIORFBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2CCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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